2-(octylsulfonyl)ethanamine
Description
2-(Octylsulfonyl)ethanamine is an organosulfur compound characterized by a sulfonyl (-SO₂-) group attached to an octyl chain (C₈H₁₇) at the second carbon of an ethanamine backbone. This structure imparts unique physicochemical properties, such as moderate polarity (due to the sulfonyl group) and lipophilicity (from the octyl chain). Sulfonyl-containing compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .
Properties
IUPAC Name |
2-octylsulfonylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2S/c1-2-3-4-5-6-7-9-14(12,13)10-8-11/h2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILGKNOZPAWKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(octylsulfonyl)ethanamine can be achieved through several methods. One common approach involves the reaction of octylsulfonyl chloride with ethanamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve octylsulfonyl chloride in an organic solvent such as dichloromethane.
- Add ethanamine dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Extract the product using an appropriate solvent and purify it through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(octylsulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(octylsulfonyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(octylsulfonyl)ethanamine involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 2-(octylsulfonyl)ethanamine, allowing for comparative analysis of their properties and applications:
2-(Methylsulfonyl)ethanamine Hydrochloride (CAS 104458-24-4)
- Structure : Features a methyl (-CH₃) group instead of octyl at the sulfonyl position.
- Molecular Formula: C₃H₉NO₂S (base), C₃H₁₀ClNO₂S (hydrochloride).
- Molar Mass : 123.17 g/mol (base).
- Key Properties : High polarity due to the sulfonyl group; water solubility enhanced by the hydrochloride salt.
- Applications : Used as a synthetic intermediate in drug discovery, particularly for sulfonamide-derived pharmaceuticals .
2-(4-(Methylsulfonyl)phenyl)ethylamine (CAS 153402-45-0)
- Structure : Aromatic sulfonyl group attached to a phenyl ring.
- Molecular Formula: C₉H₁₃NO₂S.
- Molar Mass : 199.27 g/mol.
- Key Properties :
- Density: 1.188 g/cm³ (predicted).
- Boiling Point: 377.1°C (predicted).
- pKa: 9.34 (predicted, indicating moderate basicity).
- Applications: Potential use in medicinal chemistry for designing kinase inhibitors or anti-inflammatory agents due to the aromatic sulfonyl motif .
2-(Methylthio)ethylamine (CAS 18542-42-2)
- Structure : Contains a methylthio (-S-CH₃) group instead of sulfonyl.
- Molecular Formula : C₃H₉NS.
- Molar Mass : 91.17 g/mol.
- Key Properties : Reduced oxidation state (thioether) compared to sulfonyl analogs; lower polarity and higher volatility.
- Applications : Intermediate in synthesizing thioether-linked bioactive molecules or chelating agents .
2-(2-Aminoethylsulfonylsulfanyl)ethanamine (CAS 10027-70-0)
- Structure : Dual sulfonyl and sulfanyl (-S-SO₂-) groups.
- Molecular Formula : C₄H₁₂N₂O₂S₃.
- Molar Mass : 216.34 g/mol.
- Applications: Limited data, but possible use in crosslinking agents or metal coordination chemistry .
Comparative Data Table
*Hypothetical data inferred from structural analogs.
Structural and Functional Insights
- Sulfonyl vs. Thioether : Sulfonyl groups (-SO₂-) are more polar and oxidatively stable than thioethers (-S-), making them preferable in aqueous formulations or high-temperature applications .
- Aromatic vs. Aliphatic Sulfonyl : Aromatic sulfonyl derivatives (e.g., phenyl-substituted) exhibit stronger electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
